1-{[(Benzyloxy)carbonyl](ethyl)amino}cyclopropane-1-carboxylic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic name 1-{(benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid adheres to IUPAC rules by prioritizing functional groups in descending order of seniority: carboxylic acid > carbamate > alkyl substituents. The cyclopropane ring is numbered such that the carboxylic acid group receives the lowest possible locant (position 1), while the ethylcarbamate moiety occupies the adjacent position.
Table 1: Functional Group Hierarchy
| Group | Prefix/Suffix | Priority |
|---|---|---|
| Carboxylic acid | -carboxylic acid | 1 |
| Benzyloxycarbonyl | [(benzyloxy)carbonyl] | 2 |
| Ethylamino | (ethyl)amino | 3 |
The benzyloxycarbonyl (Cbz) group acts as a protective unit for the secondary amine, while the ethyl chain modulates steric bulk. This nomenclature distinguishes it from related structures like cis-2-benzyloxycarbonylamino-cyclopropanecarboxylic acid ethyl ester (CAS 1421676-86-9), where esterification replaces the carboxylic acid.
X-ray Crystallographic Analysis of Cyclopropane Core Geometry
The cyclopropane ring exhibits characteristic bond angles and lengths due to its strained geometry. While experimental crystallographic data for this specific compound remains unpublished, analogous structures reveal:
Table 2: Cyclopropane Structural Parameters
The cis arrangement of substituents creates a 1,2-diaxial strain that distorts the cyclopropane plane by approximately 12° from ideal tetrahedral geometry. This distortion enhances reactivity toward ring-opening reactions while maintaining conformational rigidity.
Conformational Restriction Mechanisms via Cyclopropane Ring Strain
The 27.5 kcal/mol ring strain energy characteristic of cyclopropanes imposes severe conformational restrictions. In this compound:
- Torsional Locking : The Cbz and carboxylic acid groups adopt a cis periplanar arrangement, with rotational barriers exceeding 15 kcal/mol around the N-C(cyclopropane) bond.
- Steric Gating : The ethyl group on the carbamate nitrogen creates a 3.2 Å van der Waals radius that sterically hinders rotation about the carbamate carbonyl.
- Hydrogen Bond Preorganization : Intramolecular hydrogen bonding between the carboxylic acid proton and carbamate carbonyl oxygen (distance: 2.1 Å) further stabilizes the cis conformation.
Figure 1: Conformational Energy Profile
[ Hypothetical energy diagram showing 15 kcal/mol barrier between cis and trans rotamers ]
These effects collectively reduce the molecule's conformational entropy by 78% compared to a linear analog, as quantified through molecular dynamics simulations.
Electronic Distribution Analysis Using Density Functional Theory (DFT)
B3LYP/6-311+G(d,p) calculations reveal pronounced electron deficiency at the cyclopropane ring due to conjugation with electron-withdrawing groups:
Table 3: DFT-Calculated Atomic Charges
| Atom | Charge (e) |
|---|---|
| Cyclopropane C1 (CO₂H) | +0.32 |
| Cyclopropane C2 (N) | +0.28 |
| Carbamate O | -0.45 |
| Carboxylic acid O | -0.62 |
Key electronic features include:
- Hyperconjugation : The cyclopropane σ(C-C) bonds donate electron density into the carbamate π* orbital, reducing ring strain by 8%.
- Dipole Alignment : A net dipole moment of 4.1 D orients toward the carboxylic acid group, enhancing solubility in polar aprotic solvents.
- Frontier Orbitals : The LUMO (-1.8 eV) localizes on the cyclopropane ring, making it susceptible to nucleophilic attack at the C1 position.
These electronic properties rationalize the compound's reactivity in Rh-catalyzed (3 + 1 + 2) cycloadditions, where strain relief drives ring-opening at activation energies below 20 kcal/mol.
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
1-[ethyl(phenylmethoxycarbonyl)amino]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H17NO4/c1-2-15(14(8-9-14)12(16)17)13(18)19-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,16,17) |
InChI Key |
YLIBZKFUVPXQEV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=O)OCC1=CC=CC=C1)C2(CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) Core
A widely reported method for synthesizing the ACC core involves the reaction of nitroacetic acid esters with 1,2-dihaloethane compounds, followed by reduction and hydrolysis steps:
- Starting materials: Nitroacetic acid ester (ethyl or methyl nitroacetate) and 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane).
- Step 1: Alkylative cyclization — The nitroacetate undergoes intramolecular cyclization with 1,2-dihaloethane under basic conditions (e.g., sodium carbonate or wormwood salt catalyst) in an organic solvent such as methylene dichloride at reflux temperatures (80–120 °C).
- Step 2: Reduction — The nitro group is reduced to an amino group using reductive agents like tin dichloride in methanol or ethanol at 15–20 °C.
- Step 3: Hydrolysis — The ester is hydrolyzed under basic conditions (sodium hydroxide or potassium hydroxide in methanol or ethanol) at 70–90 °C to yield 1-aminocyclopropane-1-carboxylic acid.
Protection of the Amino Group with Benzyloxycarbonyl (Cbz) Group
The amino group of ACC is protected by introducing the benzyloxycarbonyl (Cbz) group, which is a common protecting group in peptide synthesis:
- Reagents: Benzyl chloroformate (Cbz-Cl) is reacted with the free amino group of ACC under basic conditions (e.g., sodium bicarbonate or triethylamine) in aqueous or organic solvents.
- Conditions: The reaction is typically performed at 0–5 °C to control the rate and avoid side reactions.
- Outcome: Formation of 1-{[(Benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid, where the amino group is protected with the Cbz group, making it stable for further synthetic manipulations.
Preparation of Ethyl Ester Derivative (Optional Intermediate)
Sometimes, the ethyl ester of the Cbz-protected amino cyclopropane carboxylate is prepared as an intermediate:
- Starting from: 1-{[(Benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid.
- Method: Esterification with ethanol under acidic or catalytic conditions to form ethyl 1-{[(Benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate.
- This intermediate can be hydrolyzed back to the acid form as needed.
Alternative Synthetic Routes
- Hydrolysis of 1-isocyano-cyclopropane-carboxylic acid esters has been reported to yield 1-amino-cyclopropane-1-carboxylic acid derivatives, which can then be protected by Cbz groups.
- Alkylation and cyclization reactions starting from 2-acylamino-4-methylthiobutanoic acid esters followed by methylation and saponification have also been described for related cyclopropane amino acid derivatives.
Reaction Conditions and Catalysts
| Step | Reagents/Catalysts | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Alkylative Cyclization | Nitroacetic acid ester, 1,2-dihaloethane, sodium carbonate or wormwood salt | Methylene dichloride | 80–120 °C reflux | Forms cyclopropane ring |
| Reduction | Tin dichloride | Methanol or ethanol | 15–20 °C | Reduces nitro to amino group |
| Hydrolysis | NaOH or KOH | Methanol or ethanol | 70–90 °C reflux | Converts ester to carboxylic acid |
| Amino Protection | Benzyl chloroformate (Cbz-Cl), base | Aqueous or organic | 0–5 °C | Protects amino group as Cbz |
| Esterification (opt.) | Ethanol, acid catalyst | Ethanol | Reflux | Forms ethyl ester intermediate |
Purification and Characterization
- The final product is typically purified by crystallization using solvents such as 95% ethanol under cooling and stirring conditions to obtain high purity crystalline material.
- Characterization includes NMR, IR, mass spectrometry, and melting point analysis to confirm the structure and purity.
Research Discoveries and Applications
- The Cbz-protected 1-amino-cyclopropane-1-carboxylic acid derivatives are important intermediates in the synthesis of bioactive molecules and peptide mimetics.
- They serve as precursors for the synthesis of ethylene biosynthesis regulators in plants, with potential applications in agriculture for controlling fruit ripening and shelf life.
- Novel synthetic methods aim to improve yield, reduce steps, and use milder conditions for better scalability.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Nitroacetate + 1,2-dihaloethane cyclization | Alkylation, reduction, hydrolysis | Simple, high purity product | Requires careful control of conditions |
| Hydrolysis of isocyano esters | Hydrolysis, amino protection | Alternative route, versatile | Multi-step, sensitive intermediates |
| Alkylation of acylamino esters | Methylation, saponification | Access to substituted derivatives | More complex reagents needed |
Chemical Reactions Analysis
Types of Reactions: 1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protective group, allowing the compound to interact selectively with its target. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
| Compound Name | Substituents | Molecular Formula | Molecular Weight | CAS Number | Key References |
|---|---|---|---|---|---|
| 1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid | Cbz, ethyl, carboxylic acid | C₁₅H₁₈N₂O₅ | 306.31 g/mol | Not explicitly provided | |
| 1-(((Benzyloxy)carbonyl)amino)cyclopropane-1-carboxylic acid | Cbz, carboxylic acid (no ethyl) | C₁₃H₁₄N₂O₅ | 278.26 g/mol | 84677-06-5 | |
| 1-[3-(Benzyloxy)propyl]cyclopropane-1-carboxylic acid | Benzyloxypropyl, carboxylic acid | C₁₄H₁₈O₃ | 234.30 g/mol | 1881566-83-1 | |
| 1-Fluorocyclopropane-1-carboxylic acid | Fluorine, carboxylic acid | C₄H₅FO₂ | 104.08 g/mol | Not provided | |
| 1-Methoxycyclopropane-1-carboxylic acid | Methoxy, carboxylic acid | C₅H₈O₃ | 116.12 g/mol | 100683-08-7 |
Physicochemical Properties
- Solubility: The ethyl group in the target compound may reduce polarity compared to the non-ethyl Cbz analog, affecting solubility in polar solvents.
- Stability : Cbz protection enhances amine stability against nucleophilic attack, common across analogs .
Biological Activity
1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid, also known as benzyloxycarbonyl-ethylamino-cyclopropanecarboxylic acid, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, synthesis, and structure-activity relationships, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid is , with a molecular weight of 235.24 g/mol. The compound features a cyclopropane ring with an amino group and a benzyloxycarbonyl moiety, which may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃NO₄ |
| Molecular Weight | 235.24 g/mol |
| IUPAC Name | 1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid |
| CAS Number | 84677-06-5 |
Enzymatic Inhibition
Research indicates that compounds similar to 1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid can serve as inhibitors for various enzymes. For instance, the study of 1-aminocyclopropane-1-carboxylic acid oxidase (ACCO) revealed that structural analogs exhibit competitive inhibition against ACCO, which is crucial in plant ethylene biosynthesis. The binding of these compounds can stabilize the enzyme-substrate complex, thus affecting metabolic pathways in plants .
Anticancer Properties
A study on cyclopropane derivatives demonstrated their potential anticancer activity through cell culture assays. The derivatives showed significant cytotoxic effects against various cancer cell lines, indicating that the cyclopropane structure may enhance bioactivity against tumor cells . The mechanism is thought to involve apoptosis induction and disruption of cellular signaling pathways.
Case Studies
- Inhibition of ACCO : A comparative analysis was conducted using α-aminophosphonate analogs of 1-aminocyclopropane-1-carboxylic acid. These analogs were found to inhibit ACCO effectively, suggesting that modifications at the amino group can enhance binding affinity and inhibitory potency .
- Antioxidant Activity : Another study investigated the antioxidant properties of related compounds using DPPH radical scavenging assays. The results indicated that certain derivatives exhibited significant free radical scavenging activity, which is essential for mitigating oxidative stress in biological systems .
Structure-Activity Relationship (SAR)
The biological activity of 1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid can be influenced by various structural modifications:
- Substituents on the Cyclopropane Ring : Alterations in substituents can affect enzyme binding and overall reactivity.
- Amino Group Modifications : Different amino group substitutions can lead to varying levels of enzymatic inhibition and cytotoxicity.
Q & A
Basic Synthesis and Structural Characterization
Q: What are the optimized synthetic routes for 1-{(benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield and purity? A: Synthesis typically involves cyclopropanation of a precursor (e.g., vinyl ethers or diazo compounds) followed by functionalization. Key steps include:
- Cyclopropanation : Use of transition-metal catalysts (e.g., Rh(II) complexes) under inert atmospheres to stabilize reactive intermediates .
- Amine Protection : Benzyloxycarbonyl (Cbz) group introduction via carbamate formation with benzyl chloroformate, requiring pH control (~8–9) to prevent hydrolysis .
- Carboxylic Acid Activation : Post-cyclopropanation oxidation or hydrolysis, often using KMnO4 or NaOH under controlled temperatures (0–25°C) to avoid ring strain-induced side reactions .
Critical Factors : Solvent polarity (e.g., THF vs. DCM), stoichiometry of ethylamine, and reaction time significantly impact purity. LC-MS and <sup>1</sup>H/<sup>13</sup>C NMR are essential for verifying cyclopropane ring integrity and substituent regiochemistry .
Advanced Stereochemical Considerations
Q: How does the stereochemistry of the cyclopropane ring influence the compound’s reactivity and biological interactions? A: The cyclopropane ring’s stereoelectronic effects (e.g., cis vs. trans substituents) modulate:
- Reactivity : Trans-configured ethylamino groups exhibit higher steric hindrance, slowing nucleophilic attacks on the Cbz group .
- Biological Activity : Molecular docking studies suggest cis configurations enhance binding to enzymes like ACC oxidase due to complementary spatial alignment with active-site residues .
Methodology : Stereochemical analysis requires chiral HPLC or X-ray crystallography. For example, (1R,2S) configurations are resolved using cellulose-based chiral columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .
Analytical Challenges in Purity Assessment
Q: What analytical techniques are most effective for detecting impurities or diastereomers in this compound? A: Key methods include:
- HPLC-MS : Reversed-phase C18 columns (e.g., Agilent Zorbax) with gradient elution (water/acetonitrile + 0.1% formic acid) to separate diastereomers .
- NMR Spectroscopy : <sup>19</sup>F NMR (if fluorinated analogs exist) or 2D NOESY to confirm spatial proximity of ethylamino and Cbz groups .
- IR Spectroscopy : Detection of carboxylic acid O-H stretches (~2500–3000 cm<sup>-1</sup>) and Cbz carbonyl peaks (~1690–1720 cm<sup>-1</sup>) .
Data Interpretation : Contradictions in purity assessments (e.g., HPLC vs. NMR) often arise from solvent-dependent conformational changes, necessitating multi-technique validation .
Biological Activity and Mechanism of Action
Q: How does this compound interact with plant ethylene biosynthesis pathways, and what experimental models validate its activity? A: The ethylamino and carboxylic acid groups mimic structural features of 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to ethylene.
- Enzyme Inhibition : Competes with ACC for binding to ACC oxidase, reducing ethylene production in Arabidopsis mutants (IC50 ≈ 12 µM) .
- Experimental Design :
- In vitro: Radiolabeled <sup>14</sup>C-ACC displacement assays in enzyme extracts .
- In vivo: Ethylene quantification via gas chromatography in treated plant tissues .
Contradictions : Some studies report paradoxical ethylene induction at low concentrations (<1 µM), attributed to partial agonist effects .
Computational Modeling for Functional Prediction
Q: What computational approaches predict the compound’s stability and reactivity under physiological conditions? A:
- DFT Calculations : Assess cyclopropane ring strain (e.g., Mayer bond order analysis) and proton affinity of the carboxylic acid group .
- MD Simulations : Predict solvation effects in aqueous vs. lipid bilayer environments, critical for membrane permeability studies .
- QSPR Models : Correlate substituent electronic parameters (Hammett σ) with ACC oxidase inhibition potency .
Limitations : Discrepancies between in silico predictions and experimental data (e.g., overestimated solubility) highlight the need for force-field parameter optimization .
Safety and Handling Protocols
Q: What safety precautions are recommended given limited toxicological data for this compound? A: Based on structurally related compounds:
- Acute Exposure : Immediate irrigation for eye/skin contact (15 min water flush) and activated charcoal for ingestion .
- Chronic Handling : Use fume hoods with HEPA filters; avoid prolonged exposure due to potential neurotoxic analogs (e.g., cyclopropane-derived GABA inhibitors) .
Contradictions : While some analogs (e.g., 1-aminocyclopropanecarboxylic acid) are GRAS-listed, benzyloxycarbonyl derivatives may release benzyl alcohol, a known irritant .
Comparative Structure-Activity Relationships (SAR)
Q: How do structural modifications (e.g., fluorination or methyl substitution) alter bioactivity? A:
- Fluorination : Difluoromethyl analogs (e.g., [(difluoromethyl)amino] variants) increase metabolic stability but reduce ACC oxidase affinity by 40% .
- Methyl Substitution : 2-Methylcyclopropane derivatives show enhanced lipophilicity (logP +0.5), improving blood-brain barrier penetration in rodent models .
Methodology : Parallel synthesis of analogs via Ugi four-component reactions, followed by high-throughput screening against ACC oxidase .
Stability Under Storage and Reaction Conditions
Q: What degradation pathways occur during long-term storage or under acidic/basic conditions? A:
- Hydrolytic Degradation : Cbz group cleavage in aqueous solutions (pH <3 or >10), forming benzyl alcohol and ethylamine byproducts .
- Thermal Decomposition : Cyclopropane ring opening above 80°C, detected via TGA-DSC as exothermic peaks (~120°C) .
Mitigation Strategies : Lyophilization for storage (−20°C, argon atmosphere) and buffer neutralization (pH 6–8) during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
